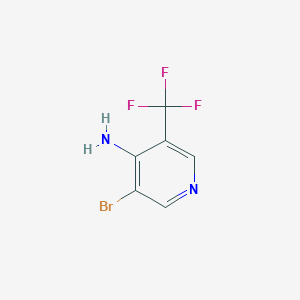

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVAWFHSQWZYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417622-88-8 | |

| Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Trifluoromethyl Pyridin 4 Amine

De Novo Synthesis of the Pyridine (B92270) Core with Integrated Functional Groups

De novo synthesis involves constructing the pyridine ring from non-cyclic building blocks, a method that is particularly advantageous for creating highly substituted and complex heterocyclic systems. chemrxiv.orgresearchgate.net These methods assemble the core structure in a way that installs the desired functional groups or their precursors during the ring-forming process.

One powerful strategy is the transition metal-catalyzed [2+2+2] cycloaddition reaction. nih.gov This method involves the cyclotrimerization of two alkyne molecules with a nitrile. To synthesize a pyridine with the specific substitution pattern of the target molecule, one could theoretically employ a diyne containing a trifluoromethyl group and another functional group that could be converted to the amino and bromo substituents, reacting it with a suitable nitrile.

Another prevalent approach is the use of [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. acsgcipr.orgrsc.org In this strategy, a 1-azadiene (a four-atom component containing one nitrogen) reacts with a two-atom dienophile (such as an alkyne or a substituted alkene) to form the six-membered ring. rsc.org By carefully selecting the substituents on both the azadiene and the dienophile, a highly functionalized dihydropyridine (B1217469) intermediate is formed, which can then be oxidized to the aromatic pyridine. Multicomponent reactions, which combine three or more starting materials in a single operation, also provide efficient pathways to complex pyridines. nih.gov

| Method | Description | Key Intermediates | Reference |

|---|---|---|---|

| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction of two alkynes and a nitrile to form the pyridine ring. | Metallacyclopentadiene | nih.gov |

| [4+2] Cycloaddition (Hetero-Diels-Alder) | Reaction between a 1-azadiene and an alkyne or alkene derivative, followed by aromatization. | Dihydropyridine | acsgcipr.orgrsc.org |

| Multicomponent Reactions | Condensation of three or more components, such as aldehydes, ketones, and ammonia (B1221849) sources. | Varies (e.g., Dihydropyridine) | nih.gov |

Introduction of Halogen and Trifluoromethyl Substituents

This approach begins with a simpler pyridine derivative and sequentially introduces the required bromo, trifluoromethyl, and amino groups through various functionalization reactions. The order of these introductions is crucial to manage the regioselectivity of each step.

The introduction of a bromine atom at the C3 position requires an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring. libretexts.org Pyridine itself is electron-deficient and undergoes electrophilic substitution reluctantly, primarily at the C3 position. quora.comquora.com

In a precursor such as 4-amino-5-(trifluoromethyl)pyridine, the directing effects of the existing groups are key. The amino group (-NH₂) at C4 is a strongly activating, ortho, para-directing group. The trifluoromethyl group (-CF₃) at C5 is a strongly deactivating, meta-directing group. For an electrophilic attack by Br⁺, the C3 position is ortho to the activating amino group and meta to the deactivating trifluoromethyl group. Both groups, therefore, direct the incoming electrophile to the same C3 position. This convergence of directing effects makes the bromination at C3 a highly favored and regioselective process. Standard brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent can be used for this transformation. mdpi.com

The introduction of the trifluoromethyl group is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. nih.gov

A modern and effective method for installing a CF₃ group is through transition-metal-catalyzed cross-coupling reactions. Starting with a precursor like 3,5-dibromo-4-aminopyridine, a trifluoromethyl group can be introduced selectively. Copper-mediated trifluoromethylation is particularly common, utilizing reagents such as copper(I) trifluoromethylthiolate or a combination of a trifluoromethyl source (like TMSCF₃, trifluoromethyltrimethylsilane) and a copper catalyst. nih.govnih.gov These reactions typically proceed under relatively mild conditions and show good functional group tolerance.

A more traditional and industrially scalable method for synthesizing trifluoromethylarenes is the halogen exchange (Halex) reaction. nih.govnih.gov This process involves starting with a trichloromethyl-substituted pyridine and converting it to the trifluoromethyl analogue using a fluorinating agent.

For the target molecule, a plausible route would begin with a 3-bromo-5-(trichloromethyl)pyridin-4-amine precursor. This intermediate would then be treated with a fluorine source, such as anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅). google.commdpi.com This reaction typically requires high temperatures and pressure but is effective for large-scale production. google.com

| Strategy | Typical Reagents | Precursor Requirement | Conditions | Reference |

|---|---|---|---|---|

| Direct Introduction | CuCF₃, TMSCF₃/Cu(I) | Aryl Halide (e.g., Bromo- or Iodo-pyridine) | Mild, often requires catalyst and ligand | nih.govnih.gov |

| Halogen-Fluorine Exchange | HF, SbF₃/SbCl₅ | Trichloromethyl-pyridine | Harsh (high temp/pressure) | nih.govgoogle.com |

Trifluoromethylation Strategies

Introduction and Functionalization of the Amino Moiety at C4

The installation of the amino group at the C4 position can be accomplished through several reliable methods, most commonly via nucleophilic aromatic substitution or the reduction of a nitro group.

A highly effective route is the nucleophilic aromatic substitution (SNAr) on a 4-halopyridine. The pyridine ring is inherently electron-deficient, and this deficiency is enhanced at the C2 and C4 positions, making them susceptible to nucleophilic attack. stackexchange.comechemi.comyoutube.com Therefore, a precursor such as 3-bromo-4-chloro-5-(trifluoromethyl)pyridine (B14852133) can react with an ammonia source to replace the chlorine atom with an amino group. researchgate.net The reaction can be performed using aqueous or alcoholic ammonia, often at elevated temperatures and pressures.

Alternatively, the amino group can be introduced by the reduction of a 4-nitropyridine (B72724) precursor. The nitration of a suitable pyridine derivative would yield a 4-nitropyridine, which can then be reduced to the 4-aminopyridine (B3432731). Common reducing agents for this transformation include iron powder in acetic or hydrochloric acid, tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). semanticscholar.org This method is widely used due to the accessibility of nitroaromatic compounds and the high efficiency of the reduction step. semanticscholar.orgchemicalbook.com A direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide followed by catalytic hydrogenation to yield 3-fluoro-4-aminopyridine has been reported, demonstrating the viability of the nitro-group reduction strategy in similar systems. rsc.org

Nucleophilic Amination Pathways

Direct amination of a pyridine ring to produce 3-Bromo-5-(trifluoromethyl)pyridin-4-amine can be approached through nucleophilic aromatic substitution (SNAr). In this pathway, a suitable leaving group at the C-4 position of a 3-bromo-5-(trifluoromethyl)pyridine (B1279140) precursor is displaced by an amine nucleophile, such as ammonia or an ammonia equivalent. The pyridine ring is inherently electron-deficient, and this characteristic is significantly enhanced by the strong electron-withdrawing nature of the trifluoromethyl group and the bromine atom, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the activating groups.

For an SNAr reaction to proceed, a precursor such as 3-bromo-4-chloro-5-(trifluoromethyl)pyridine would be required. The reaction with an aminating agent would lead to the displacement of the chloride ion.

Another advanced method for direct amination is the Vicarious Nucleophilic Substitution of hydrogen (VNS), where a C-H bond is directly functionalized. This method involves the reaction of a nitroaromatic compound with a nucleophile containing a leaving group attached to the nucleophilic center. nih.gov While a powerful tool, its specific application for the synthesis of this particular compound requires a suitably activated precursor. The general principle of nucleophilic substitution is well-established for electron-poor heterocycles like substituted pyridines. chemicalbook.com

Indirect Routes via Nitro or Cyano Precursors

A more common and often more effective strategy for introducing the amine group at the C-4 position is through the reduction of a precursor containing a nitrogen-based functional group, such as a nitro (-NO₂) or cyano (-CN) group. This indirect approach circumvents the often harsh conditions required for direct amination and can provide cleaner reactions with higher yields.

The most prevalent indirect route involves the reduction of a 3-bromo-4-nitro-5-(trifluoromethyl)pyridine intermediate. The nitro group is a strong electron-withdrawing group that also serves as a versatile precursor to the amine functionality. The reduction of the nitro group can be achieved using various established methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under controlled pressure and temperature. This method is known for its high efficiency and clean conversion. google.com

Metal-Acid Reduction: A classic method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid). orgsyn.org For instance, the Béchamp reduction using iron filings and a catalytic amount of hydrochloric acid is a widely used industrial process for converting nitroarenes to anilines. orgsyn.org

The synthesis of the required 3-bromo-4-nitropyridine precursor is a key step in this pathway. Often, the synthesis is facilitated by using a pyridine N-oxide intermediate, which can alter the regioselectivity of electrophilic substitution reactions like nitration and facilitate nucleophilic substitution. nih.gov For example, the fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to successfully yield the 3-fluoro analog, which is then reduced to the corresponding amine, demonstrating the utility of the nitro-group reduction strategy in complex pyridines. nih.gov

| Reduction Method | Reagents | Typical Solvents | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Ethanol, Methanol | High yield, clean reaction, mild conditions |

| Metal-Acid Reduction | Fe/HCl (or SnCl₂/HCl) | Water, Ethanol | Cost-effective, robust |

Strategic Multi-Step Synthesis from Readily Available Precursors

The synthesis of a complex molecule like this compound typically relies on a multi-step sequence starting from simpler, commercially available materials. mdpi.comgoogle.compatsnap.com A common and logical starting point for many substituted pyridines is 3-picoline (3-methylpyridine). nih.gov

A plausible synthetic strategy could involve the following key transformations:

Trifluoromethylation: The methyl group of 3-picoline can be converted into a trifluoromethyl group. This is often achieved through a sequence of exhaustive chlorination to a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃). nih.gov This process yields 3-(trifluoromethyl)pyridine (B54556).

Nitration: The introduction of a nitro group at the C-4 position is a critical step. Direct nitration of 3-(trifluoromethyl)pyridine can be challenging regarding regioselectivity. A more controlled approach involves the initial formation of 3-(trifluoromethyl)pyridine N-oxide. The N-oxide directs nitration preferentially to the C-4 position.

Bromination: Following nitration, a bromine atom is introduced at the C-3 position. The strong deactivating effect of both the nitro and trifluoromethyl groups makes electrophilic bromination difficult. Therefore, a more likely route involves nucleophilic or radical substitution on a pre-functionalized ring or building the ring with the bromine already in place.

Reduction: As described in the previous section, the final step is the reduction of the 4-nitro group to the desired 4-amine functionality, yielding the target compound. nih.govorgsyn.orggoogle.com

This type of multi-step synthesis, involving the sequential installation of functional groups and the use of directing groups like N-oxides, is a cornerstone of heterocyclic chemistry. nih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Consider the critical step of reducing the 3-bromo-4-nitro-5-(trifluoromethyl)pyridine precursor. The efficiency and selectivity of this transformation can be highly dependent on the chosen conditions.

Table of Optimization Parameters for Nitro Group Reduction:

| Parameter | Variables | Potential Impact on Efficiency and Selectivity |

| Catalyst | Pd/C, PtO₂, Raney Ni, Fe, SnCl₂ | The choice of catalyst affects reaction rate and can influence chemoselectivity, preventing the undesired reduction of the bromo-substituent (hydrodebromination). |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid, Water | Solvent polarity can affect substrate solubility and catalyst activity. Protic solvents are often used for catalytic hydrogenation. |

| Temperature | 0°C to 100°C | Higher temperatures generally increase the reaction rate but can also lead to side reactions and catalyst degradation. Optimal temperature is a balance between rate and selectivity. |

| Pressure (for Hydrogenation) | 1 atm to 50 atm | Increased hydrogen pressure can accelerate the reaction but may also increase the risk of over-reduction or hydrodebromination. |

| Additives (Acid/Base) | HCl, Acetic Acid, Na₂CO₃ | In metal-acid reductions, the acid concentration is critical. orgsyn.org In other steps, bases may be used to neutralize acidic byproducts or control pH. acs.org |

| Reaction Time | 1 hour to 24 hours | The reaction must be monitored to ensure complete conversion of the starting material without allowing for the formation of degradation products over extended periods. |

Systematic screening of these parameters, often using Design of Experiments (DoE) methodology, allows chemists to identify the optimal conditions that provide the highest possible yield of this compound with the lowest level of impurities. acs.org

Chemical Reactivity and Transformations of 3 Bromo 5 Trifluoromethyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the sp²-hybridized pyridine nitrogen is not part of the aromatic π-system and is therefore available for protonation and coordination to metal centers. The basicity and coordinating ability of this nitrogen are significantly influenced by the substituents on the ring.

The basicity of the pyridine nitrogen in 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a result of competing electronic effects. The 4-amino group acts as a powerful electron-donating group through resonance (+M effect), pushing electron density into the ring and increasing the availability of the lone pair on the pyridine nitrogen. This effect is known to substantially increase the basicity of pyridine, as seen in the pKa of 4-aminopyridine's conjugate acid, which is 9.17, compared to 5.2 for unsubstituted pyridine. quora.com

Conversely, the trifluoromethyl group at the 5-position and the bromine atom at the 3-position are electron-withdrawing through the inductive effect (-I effect). masterorganicchemistry.com The -CF₃ group, in particular, is one of the strongest electron-withdrawing groups and significantly reduces the basicity of the pyridine ring. The bromine atom also exerts a deactivating -I effect, which is stronger than its weak, opposing +M effect.

Therefore, the pKa of protonated this compound is expected to be considerably lower than that of 4-aminopyridine (B3432731). The strong deactivating effects of the bromo and trifluoromethyl substituents will counteract the activating effect of the amino group. While no experimental pKa value for the target compound is readily available in the literature, a comparison with related substituted 4-aminopyridines allows for an estimation of its basicity.

| Compound | pKa of Conjugate Acid | Effect of Substituents on Basicity |

|---|---|---|

| Pyridine | 5.2 | Reference |

| 4-Aminopyridine | 9.17 | Strongly activating (+M) NH₂ group |

| 3-Fluoro-4-aminopyridine | 7.37 | Activating NH₂ group counteracted by deactivating (-I) F group |

| This compound | Estimated < 7 | Activating NH₂ group counteracted by two strong deactivating (-I) groups (Br and CF₃) |

The pyridine nitrogen of 4-aminopyridine derivatives serves as an effective coordination site for various transition metals. nih.govekb.eg It is well-established that coordination occurs preferentially at the sterically accessible and more basic ring nitrogen rather than the less basic exocyclic amino nitrogen. researchgate.net Complexes with metals such as copper(II), cadmium(II), zinc(II), and palladium(II) have been synthesized using 4-aminopyridine as a ligand. nih.govekb.egresearchgate.netresearchgate.net

For this compound, similar behavior is expected, with the molecule acting as a monodentate ligand through the pyridine nitrogen. The formation and stability of such coordination complexes would be influenced by:

Electronic Effects : The reduced electron density on the nitrogen atom, due to the electron-withdrawing Br and CF₃ groups, would lead to the formation of weaker metal-ligand bonds compared to complexes of unsubstituted 4-aminopyridine.

Steric Hindrance : The presence of the bromine atom at the 3-position, ortho to the coordinating nitrogen, may introduce some steric hindrance, potentially affecting the geometry and coordination number of the resulting metal complex.

| Metal Center | Typical Ligand | Expected Coordination Product with Target Compound | Potential Influencing Factors |

|---|---|---|---|

| Cu(II) | 4-Aminopyridine | [Cu(this compound)ₓ(L)ᵧ] | Reduced ligand basicity, steric hindrance from ortho-bromo group |

| Pd(II) | 4-Aminopyridine | [Pd(this compound)ₓClᵧ] | Potential for use in catalysis, electronics of ligand may tune catalytic activity |

| Cd(II) | 4-Aminopyridine | [Cd(this compound)ₓ(L)ᵧ] | Formation of coordination polymers |

Reactions Involving the Bromine Substituent

The carbon-bromine bond at the C-3 position is a key site for synthetic transformations, allowing for the introduction of new functional groups through substitution or cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the bromine leaving group is at the C-3 position. The key substituents influencing this reaction are:

The pyridine nitrogen , which acts as a strong activating group for nucleophilic attack at the C-2 and C-4 positions.

The trifluoromethyl group at C-5, which is meta to the bromine. While it strongly deactivates the ring towards electrophilic attack, its ability to activate the C-3 position for nucleophilic attack is minimal as it cannot directly stabilize the intermediate through resonance.

The amino group at C-4, which is a strong electron-donating group and deactivates the ring for nucleophilic substitution.

Given this substitution pattern, direct SNAr displacement of the bromine at C-3 is expected to be unfavorable under standard conditions. The position is not sufficiently activated for nucleophilic attack. Alternative pathways, such as those involving the formation of a pyridyne intermediate under strongly basic conditions, could potentially lead to substitution, though this may result in a mixture of regioisomers. researchgate.net

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. rsc.orgmdpi.com This reaction is widely used for the arylation of heteroaromatic systems. The C-Br bond in this compound is a suitable site for such transformations.

While specific studies on this exact molecule are not prominent, extensive research on structurally similar 3-bromo-2-aminopyridines and other substituted bromopyridines demonstrates the feasibility of this reaction. beilstein-journals.orgnih.gov The presence of the unprotected amino group can sometimes pose challenges by coordinating to the palladium catalyst, but modern catalyst systems, often employing bulky phosphine (B1218219) ligands like RuPhos or XPhos, have been developed to effectively couple such substrates. rsc.orgnih.gov

A typical Suzuki-Miyaura reaction would involve reacting this compound with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base.

| Aryl Halide Substrate (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | ~80-95% |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | ~70-90% |

| This compound | (Hetero)Arylboronic acid | Pd(0) precatalyst / Bulky phosphine ligand | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Aprotic Solvent (e.g., Dioxane, Toluene) | Expected: Moderate to High |

The reaction is expected to proceed efficiently to yield 3-aryl-5-(trifluoromethyl)pyridin-4-amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination and Related Reactions (e.g., N-Arylation)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, typically between an aryl halide and an amine. researchgate.netrsc.org In the context of this compound, this reaction would involve the coupling of the C-Br bond with a primary or secondary amine to generate N³-substituted 3-amino-5-(trifluoromethyl)pyridin-4-amine derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to a Pd(0) complex, followed by coordination of the new amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the catalyst. researchgate.net

While specific studies detailing the Buchwald-Hartwig amination of this compound are not prevalent, extensive research on related 3-halo-2-aminopyridines provides significant insight. chemeurope.com Key challenges in such systems include the potential for the adjacent amino group to chelate the palladium catalyst, which could inhibit the reaction. To overcome this, the choice of ligand and base is critical. Modern, bulky electron-rich phosphine ligands such as RuPhos and BrettPhos, in combination with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), have proven effective for coupling primary and secondary amines with challenging aminohalopyridine substrates. chemeurope.com

A representative Buchwald-Hartwig reaction for a related substrate is shown below.

| Amine Partner | Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cyclopentylamine (Primary) | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 78 |

| Benzylamine (Primary) | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 76 |

| Morpholine (Secondary) | RuPhos-precatalyst | LiHMDS | Toluene | 100 | 90 |

| Piperidine (Secondary) | RuPhos-precatalyst | LiHMDS | Toluene | 100 | 91 |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, serves as a classical alternative to palladium-catalyzed methods. These reactions typically require higher temperatures but can be effective for constructing C-N bonds. Modern protocols often use copper(I) salts, such as CuI, in the presence of a ligand (e.g., diamines or phenanthrolines) and a base like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net

Other Palladium- and Copper-Catalyzed Coupling Processes

Beyond C-N bond formation, the carbon-bromine bond in this compound is a handle for various carbon-carbon bond-forming cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) and is one of the most versatile C-C bond-forming reactions. rsc.org For trifluoromethyl-substituted bromopyridines, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-3 position. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system (e.g., XPhosPdG2), a base (such as K₃PO₄, K₂CO₃, or Cs₂CO₃), and a solvent system, often aqueous mixtures with dioxane or THF. rsc.orgsemanticscholar.orgabertay.ac.uk The reaction is generally tolerant of the amine functionality, although protection via acylation may sometimes be employed to improve yields. rsc.org

Sonogashira Coupling: This reaction facilitates the coupling of the bromopyridine with a terminal alkyne to form an alkynylpyridine derivative. researchgate.net The process is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine). researchgate.netiipseries.org The resulting alkynes are valuable intermediates for further synthetic transformations. The reaction is known to proceed under mild conditions, often at room temperature.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at an sp² carbon of the alkene. wikipedia.orgnih.gov This transformation would yield a 3-alkenyl-5-(trifluoromethyl)pyridin-4-amine. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (or can be ligand-free), and a base, typically an organic amine like triethylamine.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 3-Aryl/Alkyl Pyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | 3-Alkynyl Pyridine |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | 3-Alkenyl Pyridine |

Transformations of the Primary Amine Group

The primary amine at the C-4 position is a versatile functional group that can undergo a wide array of chemical transformations, allowing for further diversification of the molecular scaffold.

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated using standard reagents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amide. This transformation is often used as a protecting group strategy to moderate the nucleophilicity and electronic effects of the amine during subsequent reactions, such as Suzuki couplings. rsc.org

Alkylation of the primary amine can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Diazotization and Subsequent Derivatizations

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgmdpi.comacs.org

This two-step sequence allows for the replacement of the amino group with various functionalities that are difficult to introduce directly:

Halogenation: Treatment with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Using CuCN yields a nitrile group.

Hydroxylation: Heating the diazonium salt in aqueous acid provides the corresponding phenol (B47542) (a 4-hydroxypyridine (B47283) derivative).

This methodology provides a powerful route to 3-bromo-4-substituted-5-(trifluoromethyl)pyridines, fundamentally altering the substitution pattern of the ring.

Condensation Reactions for Annulated Systems

The 1,2-relationship between the pyridine ring nitrogen and the C-4 amino group allows this compound to act as a precursor for the construction of fused heterocyclic systems (annulated systems). Classical named reactions used for synthesizing quinolines and related fused pyridines from aromatic amines can be adapted for this purpose. researchgate.netsemanticscholar.orgwikipedia.org

Skraup-type reactions: Condensation with glycerol, typically in the presence of sulfuric acid and an oxidizing agent, can lead to the formation of a new six-membered ring. wikipedia.org Applied to this compound, this would be expected to yield a substituted pyrido[4,3-b]pyridine (a derivative of 1,5-naphthyridine).

Combes-type reactions: Reaction with a β-diketone under acidic conditions would first form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to also form a fused pyridine ring. semanticscholar.orgmdpi.com

Pyridopyrimidine Synthesis: Condensation with various three-carbon synthons can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyridopyrimidine derivatives, which are common scaffolds in medicinal chemistry. researchgate.net

These condensation reactions provide access to complex, rigid heterocyclic frameworks from a relatively simple starting material.

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Kinetics

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the pyridine ring through its potent electronic effects.

Electronic Effects: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, primarily through a powerful inductive effect (-I). Its Hammett constant (σp) of +0.54 confirms its significant electron-withdrawing nature. This has several key consequences for the reactivity of this compound:

Kinetics: The activation of the C-Br bond by the CF₃ group would be expected to increase the rate of oxidative addition in palladium-catalyzed reactions, potentially allowing for milder reaction conditions compared to analogues lacking this group. Conversely, the decreased basicity of the pyridine nitrogen and the C-4 amino group (due to electron withdrawal) can affect their coordination to metal centers or their reactivity in acid-catalyzed condensation reactions.

Applications in Advanced Organic Synthesis and Materials Science

3-Bromo-5-(trifluoromethyl)pyridin-4-amine as a Key Synthetic Intermediate

The reactivity of the different functional groups on this compound allows for its use as a foundational component in the synthesis of more complex molecular architectures. The bromo substituent provides a handle for cross-coupling reactions, while the amino group and the pyridine (B92270) nitrogen can participate in a wide range of cyclization and derivatization reactions.

The structure of this compound is ideally suited for serving as a precursor in the construction of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. The adjacent amino and bromo groups can be utilized in annulation reactions to build new rings onto the pyridine core. For instance, methodologies for synthesizing fused ring systems like bispyrazolo[3,4-b:4′,3′-e]pyridines often rely on aminopyrazole starting materials, demonstrating a synthetic pathway for which amino-pyridines are key analogs. researchgate.net The amino group can act as a nucleophile to initiate cyclization, while the bromine can be substituted or participate in metal-catalyzed intramolecular coupling reactions. This dual functionality enables the creation of diverse and complex scaffolds, such as thiazolo[4,5-d]pyrimidines and pyrazolopyrimidines, which are recognized as privileged structures in medicinal chemistry. nih.govresearchgate.net

The pyridine ring is a ubiquitous scaffold in biologically active molecules. mdpi.com this compound serves as an excellent starting point for creating multi-substituted pyridine derivatives. The bromine atom at the 3-position is a key functional handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. semanticscholar.orgmdpi.com These reactions allow for the regioselective formation of carbon-carbon or carbon-nitrogen bonds, enabling the attachment of diverse aryl, heteroaryl, or alkyl groups.

The trifluoromethyl group significantly influences the chemical properties of the pyridine ring. As a strong electron-withdrawing group, it enhances the metabolic stability of molecules and can improve binding affinity in drug-target interactions. semanticscholar.org The presence of both the activating amino group and the deactivating trifluoromethyl group creates a unique electronic environment that can be exploited for selective functionalization at other positions on the ring, leading to a wide array of highly decorated pyridine compounds.

Role in the Synthesis of Bioactive Compounds

The trifluoromethylpyridine (TFMP) motif is a key structural feature in numerous active ingredients for both the pharmaceutical and agrochemical industries. nih.govresearchgate.net The specific arrangement of functional groups in this compound makes it a sought-after precursor for compounds in these fields.

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear frequently in successful drugs due to their ability to interact with multiple biological targets. mdpi.commdpi.com The pyridine unit is one such scaffold, and this compound is a valuable starting material for building more complex privileged structures. mdpi.com For example, the 4-aminopyrazolopyrimidine scaffold, which can be synthesized from aminopyridine precursors, is central to the design of numerous kinase inhibitors used in oncology. nih.gov Kinase inhibitors targeting FGFR, BTK, and PI3K often incorporate this pyrazolopyrimidine core. nih.gov The trifluoromethyl group on the parent pyridine can contribute to enhanced potency and favorable pharmacokinetic properties in the final drug candidate.

The synthesis of these scaffolds often involves the transformation of the amino and bromo groups into a fused ring system, as seen in the development of thiazolo[4,5-d]pyrimidines, which are designed as purine (B94841) isosteres to interact with a range of biological targets. researchgate.net

The inclusion of a trifluoromethyl group in a pyridine ring is a highly successful strategy in the development of modern agrochemicals. nih.govjst.go.jp These compounds often exhibit novel biological activity, lower toxicity, and improved systemic properties. nih.gov this compound serves as a key building block for this class of molecules, providing the essential TFMP core.

While many commercialized agrochemicals feature different substitution patterns, the synthesis of TFMP-containing pesticides, including herbicides, insecticides, and fungicides, relies on versatile building blocks. jst.go.jp The functional handles on this compound allow for its incorporation into larger, more complex active ingredients designed for crop protection. The development of fluorine-containing pesticides is a major area of research, and intermediates like this are crucial to the synthetic process. researchgate.net

Table 1: Examples of Commercial Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

| Common Name | Type | Chemical Class |

|---|---|---|

| Flonicamid | Insecticide | Pyridinecarboxamide |

| Pyroxsulam | Herbicide | Triazolopyrimidine |

| Fluazifop-butyl | Herbicide | Aryloxyphenoxypropionate |

| Chlorfluazuron | Insecticide | Benzoylurea |

| Fluazaindolizine | Nematicide | Fluazaindolizine |

This table illustrates the importance of the TFMP scaffold in agrochemistry, for which this compound is a relevant synthetic precursor. nih.govjst.go.jp

Development of Specialty Chemicals with Tailored Properties

Beyond life sciences, the unique electronic properties of this compound make it a candidate for the development of specialty chemicals and functional materials. The trifluoromethyl group is one of the most electronegative functional groups, and its presence on an aromatic ring can significantly alter the molecule's electronic character, stability, and intermolecular interactions. semanticscholar.org

This compound could be used to synthesize novel ligands for catalysis, where the pyridine nitrogen can coordinate to a metal center and the trifluoromethyl group can tune the catalyst's electronic properties and stability. Furthermore, the bromo group allows for the incorporation of this unit into larger polymeric structures through cross-coupling polymerization reactions. Such polymers could exhibit tailored properties, including thermal stability, specific optical characteristics, or hydrophobicity, making them suitable for advanced materials applications. The development of fluorinated organic compounds for functional materials is an active area of research, and building blocks like this compound are essential for creating new molecules with desired properties. semanticscholar.orgacs.org

Potential Applications in Advanced Materials and Organic Electronics

The unique molecular architecture of this compound, which combines a pyridine ring with a trifluoromethyl group and reactive bromo and amino substituents, makes it a promising building block for the synthesis of novel organic materials with tailored electronic and photophysical properties. Research into trifluoromethylpyridine (TFMP) derivatives has highlighted their potential in various fields, and the specific arrangement of functional groups in this compound offers intriguing possibilities for its incorporation into advanced materials for organic electronics.

The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group suggests that this compound can be used to create electron-deficient materials. Such materials are crucial for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The presence of the bromo and amino groups provides versatile handles for polymerization and molecular elaboration through common cross-coupling reactions, allowing for the integration of this pyridine core into larger conjugated systems.

Role in Hole-Transporting Materials for OLEDs

In the field of OLEDs, materials based on pyridine derivatives have been investigated for their potential as efficient hole-transporting materials (HTMs). The pyridine moiety can contribute to the thermal stability and morphological properties of the material, which are critical for device longevity and performance. While specific research on polymers derived directly from this compound is limited, the broader class of pyridine-containing polymers demonstrates the potential of this structural unit. For instance, the incorporation of pyridine into conjugated polymer backbones can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport in OLEDs.

The trifluoromethyl group is known to enhance the stability and tune the electronic properties of organic semiconductors. In the context of OLEDs, trifluoromethylated compounds have been explored as emitters in thermally activated delayed fluorescence (TADF) devices. The electron-withdrawing character of the -CF3 group can help in designing molecules with a small singlet-triplet energy gap, which is a key requirement for efficient TADF.

Applications in Organic Field-Effect Transistors (OFETs)

For OFETs, the incorporation of fluorine atoms into the organic semiconductor can lead to improved device performance and stability. The trifluoromethyl group in this compound can impart desirable properties to polymers designed for OFET applications. Fluorination is a known strategy to lower the LUMO energy level of organic materials, which can facilitate electron injection and transport, making them suitable for n-channel OFETs.

Furthermore, the bromine atom on the pyridine ring can be utilized in various polymerization reactions, such as Stille or Suzuki coupling, to create well-defined conjugated polymers. The resulting polymers could exhibit interesting charge transport characteristics due to the presence of the electron-deficient trifluoromethylpyridine unit.

Research Findings and Material Properties

While direct experimental data on advanced materials synthesized exclusively from this compound is not extensively available in peer-reviewed literature, we can infer potential properties based on related compounds. The table below summarizes the typical effects of incorporating trifluoromethyl and pyridine moieties into organic electronic materials.

| Feature | Effect on Material Properties | Potential Application |

| Pyridine Ring | - Electron-deficient nature - Can enhance thermal stability - Influences molecular packing | - Electron-transporting layers - Hole-transporting materials - Thermally stable components in devices |

| Trifluoromethyl Group | - Strong electron-withdrawing effect - Increases oxidative stability - Can lower HOMO/LUMO levels - Enhances solubility in some cases | - n-channel semiconductors in OFETs - Emitters in TADF OLEDs - Stable materials for organic photovoltaics |

| Bromo and Amino Groups | - Reactive sites for polymerization - Allow for chemical functionalization | - Synthesis of conjugated polymers - Creation of complex molecular architectures |

Detailed research on polymers containing trifluoromethylphenyl-thiophene has demonstrated that the -CF3 group plays a significant role in the recognition of certain analytes, suggesting its utility in the development of chemical sensors. This highlights the broader potential of trifluoromethylated aromatic compounds in functional organic materials.

Spectroscopic Analysis for Structural Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

The ¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The pyridine (B92270) ring contains two protons, at positions 2 and 6. Due to the anisotropic effect of the pyridine ring and the influence of the electron-withdrawing trifluoromethyl group and the bromine atom, these protons would appear in the downfield region of the spectrum. The proton at the C2 position is anticipated to resonate at a slightly different chemical shift than the proton at the C6 position due to their different proximities to the substituents.

The amine group (-NH₂) protons would likely appear as a broad singlet. The chemical shift of the amine protons is highly dependent on factors such as solvent and concentration, which influence hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | Downfield (Aromatic Region) | Singlet (s) |

| H-6 | Downfield (Aromatic Region) | Singlet (s) |

| -NH₂ | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the carbon atoms of the pyridine ring, in addition to the signal for the trifluoromethyl carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the attached substituents. The carbons directly bonded to the bromine (C3), the trifluoromethyl group (C5), and the amine group (C4) will show significant shifts. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | Aromatic Region | Singlet (s) |

| C-3 | Aromatic Region | Singlet (s) |

| C-4 | Aromatic Region | Singlet (s) |

| C-5 | Aromatic Region | Quartet (q) |

| C-6 | Aromatic Region | Singlet (s) |

| -CF₃ | ~120-130 | Quartet (q) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a characteristic fingerprint for the CF₃ group in this specific chemical environment.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the N-H stretching of the amine group, C-N stretching, C-C and C=N stretching of the aromatic ring, and the characteristic strong absorptions of the C-F bonds of the trifluoromethyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretching (Amine) | 3300-3500 (typically two bands) |

| C-H Stretching (Aromatic) | ~3000-3100 |

| C=N and C=C Stretching (Aromatic Ring) | ~1500-1600 |

| C-N Stretching | ~1250-1350 |

| C-F Stretching (Trifluoromethyl) | ~1100-1300 (strong, multiple bands) |

| C-Br Stretching | ~500-600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrF₃N₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the bromine atom, the trifluoromethyl group, or other small neutral molecules, providing further structural information.

Based on its molecular formula, the predicted monoisotopic mass is approximately 239.951 Da. oup.com The mass spectrum would show peaks corresponding to [M]⁺ and [M+2]⁺ of nearly equal intensity.

X-ray Crystallography for Definitive Solid-State Structure Elucidation (for relevant derivatives)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no crystal structure for this compound itself is readily available in public databases, analysis of a suitable crystalline derivative would offer invaluable insights. Such an analysis would confirm the planar structure of the pyridine ring and provide precise measurements of the bond lengths, including the C-Br, C-N, and C-CF₃ bonds, as well as the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the solid-state packing.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. nih.govijcce.ac.ir These calculations can provide a quantitative description of the electron distribution, molecular orbital energies, and other key electronic parameters.

The electronic character of this compound is shaped by the interplay of its constituent functional groups. The pyridine (B92270) ring itself is an electron-deficient aromatic system. This is further influenced by the strong electron-withdrawing effects of the bromine atom and the trifluoromethyl group. The trifluoromethyl group, in particular, is known for its potent electron-withdrawing nature, which can significantly alter the electronic properties of aromatic rings. mdpi.com In contrast, the amino group at the 4-position acts as an electron-donating group through resonance, pushing electron density into the pyridine ring. This push-pull electronic arrangement is expected to result in a highly polarized molecule with distinct regions of high and low electron density.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Prediction and Modeling of Reactivity and Reaction Pathways

Computational modeling is a valuable tool for predicting the reactivity of a molecule and for mapping out potential reaction pathways. researchgate.net For this compound, these models can help to identify the most likely sites for electrophilic and nucleophilic attack, and to understand the energetic favorability of different transformations.

Transition state theory is a cornerstone of computational reaction chemistry. By locating and characterizing the transition state for a given reaction, it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is crucial for predicting reaction rates and understanding reaction mechanisms.

A key transformation for this compound could be nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. nih.govmasterorganicchemistry.combyjus.comwikipedia.org The electron-withdrawing trifluoromethyl group is expected to activate the pyridine ring towards such an attack. Computational analysis of the transition state for this reaction would involve modeling the approach of the nucleophile to the carbon atom bearing the bromine, the formation of the Meisenheimer intermediate, and the subsequent departure of the bromide ion.

Table 2: Hypothetical Activation Energies for SNAr Reactions of this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Methoxide | Methanol | 18.5 |

| Ammonia (B1221849) | Acetonitrile | 22.1 |

| Thiophenoxide | DMF | 15.8 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for SNAr reactions.

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding and predicting the regioselectivity of chemical reactions. libretexts.org According to this theory, the course of a reaction is often governed by the interaction between the HOMO of one reactant and the LUMO of the other. nih.govresearchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule can be used to predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, which are susceptible to attack by electrophiles. Conversely, the LUMO is concentrated on the more electron-deficient regions, which are prone to attack by nucleophiles. The electron-donating amino group is expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack at the ortho and para positions relative to the amino group. The electron-withdrawing groups will lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to these groups.

Table 3: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Location of Electron Density |

| HOMO | -6.5 | Amino group and C2/C6 positions |

| LUMO | -1.2 | C3 and C5 positions |

Note: The data in this table are hypothetical and for illustrative purposes.

Modeling of Intermolecular Interactions and Crystal Packing (for derivatives)

The way in which molecules arrange themselves in the solid state is determined by a delicate balance of intermolecular interactions. For derivatives of this compound, computational modeling can be used to predict and analyze these interactions, which in turn govern the crystal packing.

Table 4: Potential Intermolecular Interactions in Derivatives of this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | N-H (donor), Pyridine-N (acceptor) | 3-7 |

| Halogen Bonding | C-Br (donor), Lewis base (acceptor) | 1-5 |

| π-π Stacking | Pyridine ring | 1-3 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for these types of interactions.

Conclusion and Future Research Directions

Current Understanding and Research Gaps

Currently, the scientific literature on 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is notably sparse. Public chemical databases such as PubChem list its basic structural and physical properties, but there is a distinct lack of published research detailing its synthesis, reactivity, or biological activity. uni.lu This absence of dedicated studies constitutes the most significant research gap. While the broader class of trifluoromethylpyridines has been investigated for applications in crop protection and medicine, the specific contributions and potential advantages of the 3-bromo-4-amino substitution pattern remain speculative. researchgate.net The key unanswered questions revolve around its synthetic accessibility, its stability, and its potential as a versatile building block for more complex molecules.

Emerging Synthetic Strategies for Highly Substituted Pyridinamines

The synthesis of polysubstituted pyridines, particularly those with electron-withdrawing groups, can be challenging. nih.gov Traditional methods like the Hantzsch or Chichibabin syntheses often lack the required regioselectivity and functional group tolerance for complex targets. nih.gov Future research should focus on applying modern synthetic methodologies to efficiently produce this compound and its analogs.

Emerging strategies that hold promise include:

Inverse-electron-demand Diels-Alder reactions: These reactions, for instance using 1,2,4-triazines, provide a powerful route to highly substituted pyridines and avoid the need for a separate aromatization step. researchgate.net

Ring remodeling of other heterocycles: Innovative methods that construct the pyridine (B92270) core by rearranging skeletons like (aza)indoles or benzofurans are being developed, allowing for the incorporation of diverse functional groups. nih.gov

Late-stage functionalization: Techniques for the direct C-H functionalization of simpler pyridine precursors could offer a more convergent and efficient route, allowing for the bromine and trifluoromethyl groups to be introduced later in a synthetic sequence.

These advanced synthetic approaches could overcome the limitations of classical methods and provide reliable access to a diverse range of substituted pyridinamines for further study. nih.gov

Untapped Potential in Chemical and Material Sciences

Beyond the established roles of pyridines in life sciences, the unique electronic properties conferred by the trifluoromethyl and bromine substituents suggest untapped potential in other domains. The C-F bond in organofluorine compounds imparts properties such as enhanced thermal stability and chemical resistance. mdpi.com

Future research could explore applications in:

Organocatalysis: The pyridine nitrogen, modulated by the electron-withdrawing groups, could serve as a unique Lewis basic site for catalysis.

Materials Science: As a building block, it could be incorporated into fluorinated polymers or network materials. mdpi.com The high reactivity of similar compounds, like perfluoropyridine, towards nucleophilic aromatic substitution (SNAr) suggests that the bromine atom could be a versatile handle for polymerization or surface modification. mdpi.com

Coordination Chemistry: The amine and pyridine nitrogen can act as ligands for metal centers, potentially leading to novel catalysts or functional materials with tailored electronic and photophysical properties.

The combination of a halogen bond donor (Br), a hydrogen bond donor (NH₂), and a lipophilic CF₃ group on a single pyridine scaffold provides a rich platform for designing molecules with specific intermolecular interactions crucial for crystal engineering and supramolecular chemistry.

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

To accelerate the exploration of this compound, a synergistic approach is essential. Integrating computational chemistry with synthetic efforts and advanced analytical techniques will be key.

Computational Modeling: Density Functional Theory (DFT) calculations can predict key properties such as molecular geometry, electronic structure (e.g., HOMO/LUMO energies), and reaction pathways. This can guide synthetic planning by identifying the most promising routes and predicting the reactivity of the compound. For instance, computational tools can predict collision cross-section values, which can be later verified by ion mobility spectrometry. uni.lu

Advanced Characterization: Beyond standard NMR and mass spectrometry, techniques like X-ray crystallography are needed to definitively determine the solid-state structure and understand intermolecular packing. Advanced spectroscopic methods can probe its photophysical properties for potential applications in optoelectronics.

High-Throughput Screening: Once efficient synthetic routes are established, libraries of derivatives can be generated and screened for biological activity or material properties, rapidly identifying promising lead compounds.

By combining predictive computational models with efficient, modern synthesis and detailed characterization, the research community can systematically close the existing knowledge gaps and fully exploit the scientific potential of this and other highly substituted pyridinamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, considering regioselectivity and functional group compatibility?

- Methodological Answer :

- Nucleophilic Substitution : Start with a pre-functionalized pyridine core (e.g., 5-(trifluoromethyl)pyridin-4-amine) and introduce bromine via electrophilic substitution. Ensure regioselectivity using directing groups or steric control .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings with halogenated intermediates. For example, 3-bromo-5-(trifluoromethyl)pyridine can undergo amination with NH₃ or protected amines under palladium catalysis .

- Key Reaction Conditions :

| Reagent System | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|

| BH₃-Py/THF | 25°C | MeOH | 60-70% | |

| Pd(OAc)₂/XPhos | 80°C | Toluene | 75-85% | Inferred from |

Q. How should researchers characterize the purity and structural integrity of this compound, especially distinguishing regioisomers?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C/¹⁹F NMR shifts with reference spectra. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and bromine’s deshielding effects are diagnostic .

- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) and mass spec for molecular ion confirmation (expected [M+H]⁺ = 257.0). Purity ≥95% is achievable .

- Regioisomer Differentiation : Computational modeling (DFT) predicts electronic environments, while 2D NMR (COSY, NOESY) resolves spatial proximity of substituents .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the trifluoromethyl group in this compound synthesis?

- Methodological Answer :

- Protecting Groups : Protect the amine with Boc or Fmoc before trifluoromethylation to prevent undesired N-CF₃ bond formation .

- Radical Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under photoredox conditions for selective CF₃ introduction without disrupting the bromine .

- Side Reaction Table :

| Competing Reaction | Mitigation Strategy |

|---|---|

| Dehalogenation | Use Pd-free conditions or low-temperature catalysis |

| Over-amination | Control NH₃ stoichiometry and reaction time |

Q. How can computational chemistry predict the reactivity and electronic effects of substituents in this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. The electron-withdrawing CF₃ group increases electrophilicity at the 3-position, enhancing bromine’s reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or THF) to predict solubility and aggregation behavior. MD data from similar pyridines (e.g., similarity index = 0.82 in ) guide experimental design.

Q. What are the key considerations for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage Conditions :

| Parameter | Requirement | Reference |

|---|---|---|

| Temperature | 2–8°C (inert atmosphere) | |

| Light Sensitivity | Amber glass vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.